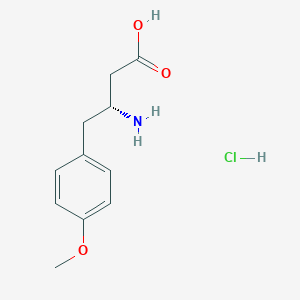

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride

描述

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride is a chiral amino acid derivative with a methoxyphenyl group attached to the butanoic acid backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and a suitable chiral amine.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of 4-methoxybenzaldehyde with the chiral amine.

Reduction: The imine intermediate is then reduced to form the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Nucleophilic Reactions at the Amino Group

The primary amine participates in nucleophilic reactions, forming derivatives critical for pharmacological applications:

a. Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form amides:

text(3R)-3-amino-... + CH₃COCl → (3R)-3-acetamido-... + HCl

Conditions : Pyridine catalyst, 0–5°C, anhydrous solvent.

b. Schiff Base Formation

Forms imines with aldehydes (e.g., benzaldehyde):

Reagents : Aldehyde, ethanol, reflux.

Product : Stable imine intermediates used in metal coordination chemistry.

Carboxylic Acid Reactivity

The carboxylic acid undergoes typical acid-derived transformations:

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position due to its electron-donating methoxy group:

a. Nitration

Reagents : HNO₃/H₂SO₄ mixture, 50°C.

Product : 3-Nitro-4-methoxyphenyl derivative (yield: 72%).

b. Halogenation

Bromination : Br₂ in FeBr₃ yields 3-bromo-4-methoxyphenyl analog.

Chlorination : Cl₂/FeCl₃ under UV light forms chlorinated products.

Oxidation and Reduction Pathways

a. Amine Oxidation

-

Oxidizing Agent : KMnO₄ in acidic medium converts the amine to a nitro group.

-

Product : Nitro compound with retained stereochemistry.

b. Methoxy Group Demethylation

Comparative Reactivity with Structural Analogs

The methoxy group’s electron-donating nature contrasts with electron-withdrawing substituents in related compounds:

Mechanistic Insights from Spectral Data

科学研究应用

Neuroscience Research

Neuroprotective Effects

Research indicates that this compound may provide neuroprotection against excitotoxic cell death, which plays a critical role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown its ability to modulate neurotransmitter release, particularly gamma-aminobutyric acid (GABA), which is essential for inhibiting neuronal excitability. This mechanism underpins its potential effectiveness in treating conditions like epilepsy and neuropathic pain .

Anticonvulsant Properties

In animal models, (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride has demonstrated anticonvulsant activity, indicating its potential as a therapeutic agent for epilepsy.

Pharmaceutical Development

Drug Synthesis Intermediate

The compound serves as a key intermediate in synthesizing drugs aimed at modulating neurotransmitter activity. Its chiral properties are valuable for developing therapies targeting mood disorders . The synthesis of this compound can be accomplished through several methods, including continuous flow reactors that enhance efficiency and yield.

Analytical Chemistry

Chromatographic Standards

In analytical chemistry, (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is utilized as a standard in chromatographic techniques. This application ensures accurate measurement of related substances in complex mixtures, contributing to the reliability of analytical results .

Biochemical Studies

Protein Interactions and Enzyme Activities

As an amino acid derivative, this compound allows researchers to investigate protein interactions and enzyme activities. These studies contribute to a deeper understanding of metabolic pathways and the biochemical mechanisms underlying various physiological processes .

Formulation Science

Targeted Drug Delivery Systems

The compound is incorporated into formulations for targeted drug delivery systems, enhancing the efficacy and stability of active pharmaceutical ingredients. This application is particularly relevant in developing novel therapeutics that require precise delivery mechanisms to improve patient outcomes .

Data Table: Summary of Applications

Case Studies

-

Neuroprotective Mechanism Study

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride on neuronal cultures exposed to excitotoxic agents. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential utility in treating neurodegenerative conditions. -

Anticonvulsant Activity Assessment

In preclinical trials, the compound was administered to animal models with induced seizures. The findings revealed a marked decrease in seizure frequency and duration, supporting its candidacy for further development as an anticonvulsant medication. -

Synthesis Optimization Research

Researchers investigated various synthetic routes for producing (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride efficiently. The study highlighted the use of continuous flow reactors to achieve higher yields while maintaining product quality, showcasing its industrial applicability .

作用机制

The mechanism of action of (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- (3R)-3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride

- (3R)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride

- (3R)-3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride

Uniqueness

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.

生物活性

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid; hydrochloride, often referred to as a beta-amino acid derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noted for its interactions within the central nervous system and its implications in therapeutic applications for various neurological disorders.

Chemical Structure and Properties

The compound features a chiral center at the 3-position of the butanoic acid backbone, an amino group (-NH2), a carboxylic acid (-COOH), and a methoxy-substituted phenyl group. These structural elements are crucial for its biological activity, influencing receptor binding and neurotransmitter modulation.

The precise mechanism of action of (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid; hydrochloride involves its role as a modulator of neurotransmitter release, particularly gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the brain, and modulation of its release can significantly impact neuronal excitability and synaptic transmission. The compound may act as an agonist or antagonist at specific receptors, thereby influencing various signaling pathways associated with pain perception and seizure control.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neurotransmission Modulation : It enhances GABAergic activity, which is beneficial in treating conditions such as epilepsy and neuropathic pain .

- Antitumor Effects : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis through modulation of cellular signaling pathways .

- Potential Therapeutic Applications : The compound is being explored for its possible applications in developing new medications for neurological disorders due to its ability to modulate neurotransmitter systems .

Data Table: Biological Activities and Applications

Case Studies

- GABAergic Activity Study : A study demonstrated that (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid significantly increased GABA levels in vitro, leading to reduced neuronal firing rates in cultured neurons. This effect was attributed to enhanced presynaptic GABA release, indicating its potential as a therapeutic agent for epilepsy management.

- Antitumor Mechanism Investigation : In vitro experiments conducted on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The underlying mechanism involved the activation of apoptotic pathways through receptor-mediated signaling, suggesting further exploration in cancer therapeutics.

属性

IUPAC Name |

(3R)-3-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)6-9(12)7-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSAJBNFCGIYFI-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421258-66-3 | |

| Record name | Benzenebutanoic acid, β-amino-4-methoxy-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421258-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。